ALDH3A1 Inhibitory Activity: Direct Potency Comparison with Methoxy Analog
The target compound exhibits a distinct ALDH3A1 inhibitory profile compared to its 3-methoxy substituted analog. 3-Ethoxy-4-(3-phenylpropoxy)benzaldehyde shows an IC50 of 2,100 nM (2.10E+3 nM) against human ALDH3A1-mediated benzaldehyde oxidation under 1-minute preincubation conditions, as measured by spectrophotometric analysis [1]. In contrast, the 3-methoxy-4-(3-phenylpropoxy)benzaldehyde analog (a closely related compound differing only by methoxy vs. ethoxy at the 3-position) demonstrates a substantially different ALDH3A1 inhibitory potency of 360 nM in a comparable assay system [2]. The approximately 5.8-fold difference in potency between these two compounds underscores the functional significance of the 3-alkoxy substitution on target engagement.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2,100 nM (2.10E+3 nM) |
| Comparator Or Baseline | 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde: 360 nM |
| Quantified Difference | 5.8-fold difference (target compound shows ~5.8× higher IC50) |
| Conditions | Human ALDH3A1 expressed in E. coli BL21 (DE3); benzaldehyde substrate; spectrophotometric detection; 1-2 min preincubation |
Why This Matters
The differential ALDH3A1 inhibitory potency provides a quantitative basis for selecting the appropriate compound based on desired target engagement strength in ALDH3A1-related research programs.
- [1] BindingDB Entry BDBM50447072 (CHEMBL1890994). Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. IC50: 2.10E+3 nM. View Source
- [2] BindingDB Entry BDBM50448790 (CHEMBL3128208). Inhibition of full-length human ALDH3A1 using benzaldehyde as substrate. IC50: 360 nM. View Source
